2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It is related to a series of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These compounds have been synthesized and analyzed for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Scientific Research Applications
Crystallography and Structural Analysis
Compounds with structural features similar to "2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one" have been analyzed for their crystal structures, revealing details about their molecular conformations and interactions. For instance, studies on marbofloxacin and paliperidonium nitrate have contributed to understanding the structural basis of their activities through crystallographic analysis, highlighting the significance of specific molecular conformations and intermolecular hydrogen bonds in their crystalline states (Jin Shen et al., 2012); (Ji-Long Ge & Yang‐Hui Luo, 2012).
Synthesis and Molecular Docking
Research on the synthesis of novel derivatives from similar core structures and their molecular docking studies has been conducted to explore potential biological activities. These studies involve the creation of new compounds and evaluating their interactions with target proteins through in silico methods, which can provide insights into their potential as therapeutic agents. For example, the synthesis and molecular docking of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been investigated for their antimicrobial and antioxidant activities, illustrating the versatility of these compounds in drug discovery (E. M. Flefel et al., 2018).
Biological Activity Studies
Studies on the antimicrobial, anti-inflammatory, and analgesic activities of compounds bearing structural similarities to "this compound" have been conducted. These research efforts aim to explore the therapeutic potential of such compounds. The antimycobacterial activity of fluorinated benzothiazolo imidazole compounds and the analgesic and anti-inflammatory properties of certain derivatives have been evaluated, indicating the potential of these compounds in medicinal chemistry (B. Sathe et al., 2011); (M. Gökçe et al., 2005).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, such as anti-inflammatory or antibacterial properties. Additionally, further studies could aim to optimize the synthesis process and improve the yield of the target product .
Properties
IUPAC Name |
2-[[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c26-19-7-5-18(6-8-19)21-9-10-24(31)30(27-21)16-17-11-13-29(14-12-17)25(32)15-22-20-3-1-2-4-23(20)33-28-22/h1-10,17H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZJLEMYEQOKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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